Regioisomeric Structural Differentiation vs. Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS 1239478-46-6) is the 3-carboxylate regioisomer bearing the chlorophenyl group at the pyrazole 5-position. Its closest commercially available regioisomer, ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 149740-12-5), differs in the position of the ester group (3- vs. 4-carboxylate) while sharing identical molecular formula and mass. This regioisomeric distinction is structurally verifiable by ¹H-NMR and ¹³C-NMR spectroscopy and by single-crystal X-ray diffraction . In pyrazole-based medicinal chemistry programs, the carboxylate position governs hydrogen-bonding geometry with biological targets and dictates the vector of substituent extension, making the two regioisomers non-fungible in fragment-based or structure-guided design workflows.
| Evidence Dimension | Regiochemistry (carboxylate position on pyrazole ring) |
|---|---|
| Target Compound Data | 3-carboxylate with 5-(2-chlorophenyl) substitution (CAS 1239478-46-6) |
| Comparator Or Baseline | 4-carboxylate with 5-(2-chlorophenyl) substitution (CAS 149740-12-5) |
| Quantified Difference | Structural isomer; same molecular formula (C₁₂H₁₁ClN₂O₂) and mass (250.68 g/mol); distinct connectivity |
| Conditions | Structural identity established by NMR spectroscopy and X-ray crystallography |
Why This Matters
Procurement of the incorrect regioisomer would introduce a structurally distinct compound into a synthetic sequence or biological assay, potentially invalidating structure–activity data and requiring costly resynthesis.
